molecular formula C25H23N3O6 B1684459 Indimitecan CAS No. 915360-05-3

Indimitecan

Cat. No. B1684459
M. Wt: 459.4 g/mol
InChI Key: ZXJNJZLQVSYONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indimitecan, also known as LMP776, is a novel topoisomerase I inhibitor . It is a substance being studied in the treatment of cancer. It blocks certain enzymes that break and rejoin DNA strands. These enzymes are needed for cells to divide and grow. Blocking them may cause cancer cells to die .


Synthesis Analysis

Indimitecan is synthesized as a novel topoisomerase I inhibitor . The synthetic routes for the production of Indimitecan involve inhibiting the cyclooxygenase enzymes (COX-1 and 2), thereby decreasing prostaglandin levels . The only structural difference between indotecan and indimitecan is in the side chain which is appended to the heterocyclic system that intercalates in the DNA break generated .


Molecular Structure Analysis

The molecular formula of Indimitecan is C25H21N3O6 . The core structure of the drug is an indole ring . The most important step in the synthesis will be the formation of this aromatic heterocycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Indimitecan are complex and involve multiple steps . The most commonly used methods for the determination of Indimitecan are high-performance liquid chromatography, voltammetry, and UV spectroscopy .


Physical And Chemical Properties Analysis

Indimitecan is a solid substance with a molecular weight of 459.45 . It is soluble in DMSO .

Safety And Hazards

Indimitecan is for research use only and not for human or veterinary use . It can cause skin and eye irritation, and inhalation or ingestion can be harmful . In case of exposure, it is recommended to rinse the affected area with water and seek medical attention .

properties

IUPAC Name

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCILEJUNEYIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238618
Record name Indimitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indimitecan

CAS RN

915360-05-3
Record name Indimitecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915360053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indimitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDIMITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5T7S4HP8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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